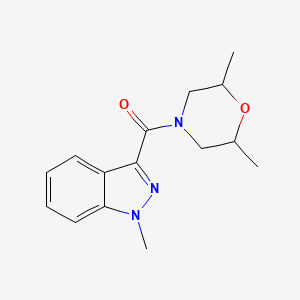![molecular formula C12H20N4O3S B6458784 1-(cyclopropanesulfonyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-diazepane CAS No. 2549036-39-5](/img/structure/B6458784.png)
1-(cyclopropanesulfonyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropanesulfonyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-diazepane is a complex organic compound featuring a cyclopropane ring, a sulfonyl group, an oxadiazole ring, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropanesulfonyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-diazepane typically involves multiple steps:
Formation of the Cyclopropanesulfonyl Group: This can be achieved by reacting cyclopropane with sulfonyl chloride in the presence of a base such as pyridine.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine with an appropriate carboxylic acid derivative, followed by cyclization.
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a series of reactions starting from a suitable diamine and a dihalide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropanesulfonyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-diazepane can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
1-(Cyclopropanesulfonyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(cyclopropanesulfonyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-diazepane involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor modulation, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclopropanesulfonyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-piperazine
- 1-(Cyclopropanesulfonyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-thiazepane
Uniqueness
1-(Cyclopropanesulfonyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-diazepane is unique due to its combination of a cyclopropane ring, a sulfonyl group, an oxadiazole ring, and a diazepane ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)methyl]-5-methyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3S/c1-10-13-14-12(19-10)9-15-5-2-6-16(8-7-15)20(17,18)11-3-4-11/h11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHWFLCUKGMRRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CCCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine](/img/structure/B6458706.png)
![4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B6458714.png)
![1-(cyclopropanesulfonyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepane](/img/structure/B6458718.png)
![5-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole](/img/structure/B6458728.png)
![6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole](/img/structure/B6458735.png)
![8-cyclopentyl-2-(4-cyclopropanecarbonylpiperazin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6458739.png)
![4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B6458740.png)
![4-[6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B6458752.png)
![4-[2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6458755.png)
![6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline](/img/structure/B6458763.png)
![1-(cyclopropanesulfonyl)-4-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,4-diazepane](/img/structure/B6458777.png)
![1-(cyclopropanesulfonyl)-4-[2-(1H-1,2,3-triazol-1-yl)ethyl]-1,4-diazepane](/img/structure/B6458779.png)
![5-methoxy-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6458794.png)
